phenyl(1H-pyrazol-4-yl)methanol
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Overview
Description
Phenyl(1H-pyrazol-4-yl)methanol is a heterocyclic compound with the molecular formula C10H10N2O. It features a pyrazole ring substituted with a phenyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(1H-pyrazol-4-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like manganese dioxide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenyl(1H-pyrazol-4-yl)carbaldehyde.
Reduction: this compound.
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(1H-pyrazol-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazol-4-yl)methanol: Similar structure but lacks the hydroxymethyl group.
1-Isopropyl-1H-pyrazol-4-yl)methanol: Similar structure with an isopropyl group instead of a phenyl group.
Uniqueness
Phenyl(1H-pyrazol-4-yl)methanol is unique due to its combination of a pyrazole ring, phenyl group, and hydroxymethyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
phenyl(1H-pyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHFADPZYACKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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